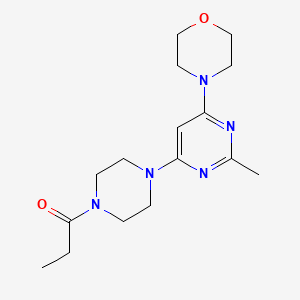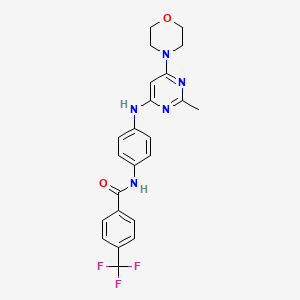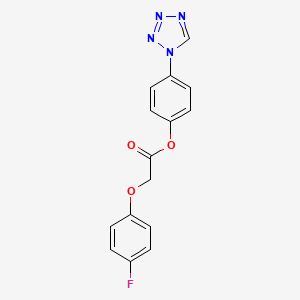
4-(1H-tetrazol-1-yl)phenyl (4-fluorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-FLUOROPHENOXY)ACETATE is a synthetic organic compound that features a tetrazole ring and a fluorophenoxy acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-FLUOROPHENOXY)ACETATE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reaction: The tetrazole derivative is then coupled with 4-fluorophenoxyacetic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-FLUOROPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions, leading to the formation of nitro derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4), which can affect the tetrazole ring or the ester moiety.
Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Nitro derivatives of the tetrazole ring.
Reduction: Reduced forms of the tetrazole ring or the ester moiety.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-FLUOROPHENOXY)ACETATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π interactions.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It is used in studies to understand the interactions between tetrazole-containing compounds and various enzymes or receptors.
Mechanism of Action
The mechanism by which 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-FLUOROPHENOXY)ACETATE exerts its effects involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the interactions of carboxylate groups with biological targets . The fluorophenoxy moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID: Similar in structure but lacks the fluorophenoxy acetate moiety.
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL ACETATE: Similar but without the fluorine atom on the phenoxy ring.
Uniqueness
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-FLUOROPHENOXY)ACETATE is unique due to the presence of both the tetrazole ring and the fluorophenoxy acetate moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11FN4O3 |
|---|---|
Molecular Weight |
314.27 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-(4-fluorophenoxy)acetate |
InChI |
InChI=1S/C15H11FN4O3/c16-11-1-5-13(6-2-11)22-9-15(21)23-14-7-3-12(4-8-14)20-10-17-18-19-20/h1-8,10H,9H2 |
InChI Key |
XUHWGPBQBFGWBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)OC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335672.png)
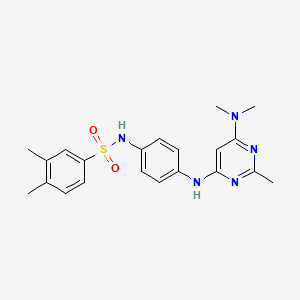
![ethyl 2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B11335689.png)
![(2E)-3-(2-chlorophenyl)-N-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide](/img/structure/B11335706.png)
![N-cyclohexyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11335713.png)
![N-(3-chloro-4-methylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335716.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11335720.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B11335721.png)
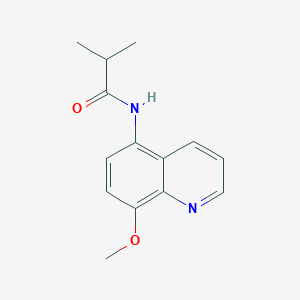
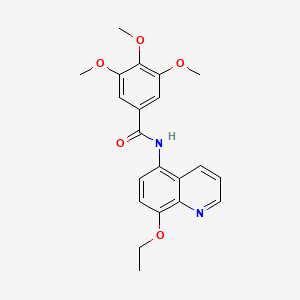
![Ethyl 2-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11335754.png)
![(2E)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-3-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B11335759.png)
